molecular formula C12H16FN5O3 B14760248 (2R,3S,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol

(2R,3S,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol

Cat. No.: B14760248
M. Wt: 297.29 g/mol
InChI Key: ADCDWMXLHKTMSO-GRIPGOBMSA-N
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Description

(2R,3S,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol typically involves multi-step organic reactions. The process often starts with the preparation of the purine base, followed by the introduction of the dimethylamino group and the fluorination step. The final steps involve the formation of the oxolan ring and the hydroxymethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the purine base.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a critical role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while substitution of the fluorine atom can lead to a variety of functionalized compounds.

Scientific Research Applications

(2R,3S,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets. The compound can bind to nucleic acids, interfering with their function and replication. Additionally, it may inhibit certain enzymes, disrupting metabolic pathways and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nucleoside analogs, such as:

  • (2R,3S,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol
  • (2R,3S,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-chloro-5-(hydroxymethyl)oxolan-3-ol

Uniqueness

What sets (2R,3S,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol apart is its unique combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. The presence of the fluorine atom, in particular, enhances its stability and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H16FN5O3

Molecular Weight

297.29 g/mol

IUPAC Name

(2R,3S,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C12H16FN5O3/c1-17(2)10-8-11(15-4-14-10)18(5-16-8)12-9(20)7(13)6(3-19)21-12/h4-7,9,12,19-20H,3H2,1-2H3/t6-,7-,9-,12-/m1/s1

InChI Key

ADCDWMXLHKTMSO-GRIPGOBMSA-N

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)F)O

Origin of Product

United States

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